molecular formula C14H17N3O B11062972 Propanenitrile, 3-[3-(1-methyl-1H-1,3-benzimidazol-2-yl)propoxy]-

Propanenitrile, 3-[3-(1-methyl-1H-1,3-benzimidazol-2-yl)propoxy]-

Cat. No.: B11062972
M. Wt: 243.30 g/mol
InChI Key: HSCNIVUZUYJRQM-UHFFFAOYSA-N
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Description

3-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPOXY]PROPANENITRILE is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPOXY]PROPANENITRILE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPOXY]PROPANENITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPOXY]PROPANENITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPOXY]PROPANENITRILE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways for this compound would depend on its specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPOXY]PROPANENITRILE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

3-[3-(1-methylbenzimidazol-2-yl)propoxy]propanenitrile

InChI

InChI=1S/C14H17N3O/c1-17-13-7-3-2-6-12(13)16-14(17)8-4-10-18-11-5-9-15/h2-3,6-7H,4-5,8,10-11H2,1H3

InChI Key

HSCNIVUZUYJRQM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCOCCC#N

Origin of Product

United States

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